ジャスモン酸

説明

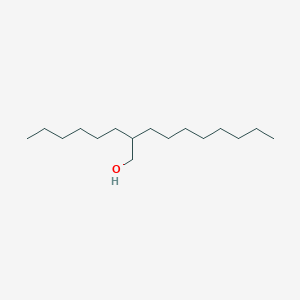

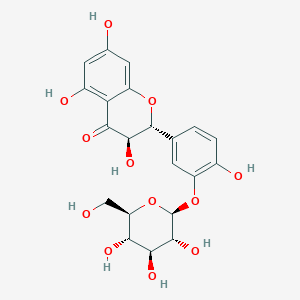

(±)-Jasmonic acid is a plant growth regulator and a derivative of α-linolenic acid. It decreases chlorophyll levels in green and etiolated barley leaf segments when used at concentrations of 10 and 50 µM. (±)-Jasmonic acid (10-1,000 µM) inhibits elongation of rice seedlings. It increases germination of S. hermonthica seeds by 26% when used at a concentration of 1,000 µM.

(±)-Jasmonic acid is a plant lipid derivative and a naturally available growth regulator found in higher plants.

Jasmonic acid, also known as jasmonate, belongs to the class of organic compounds known as jasmonic acids. These are lipids containing or derived from a jasmonic acid, with a structure characterized by the presence of an alkene chain linked to a 2-(3-oxocyclopentyl)acetic acid moiety. Jasmonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Jasmonic acid has been primarily detected in urine. Within the cell, jasmonic acid is primarily located in the cytoplasm and membrane (predicted from logP). Jasmonic acid is also a parent compound for other transformation products, including but not limited to, jasmonate ester, (+)-cucurbic acid, and methyl dihydrojasmonate. Outside of the human body, jasmonic acid can be found in a number of food items such as corn, soy bean, white cabbage, and apple. This makes jasmonic acid a potential biomarker for the consumption of these food products.

Jasmonic acid is an oxo monocarboxylic acid that is (3-oxocyclopentyl)acetic acid substituted by a (2Z)-pent-2-en-1-yl group at position 2 of the cyclopentane ring. It has a role as a plant metabolite and a member of jasmonates. It is a conjugate acid of a jasmonate(1-). It is an enantiomer of a (+)-jasmonic acid.

科学的研究の応用

植物の防御機構

ジャスモン酸: は、病原体や食植動物などの生物的ストレスに対する植物の防御に不可欠な役割を果たします。 ジャスモン酸は、植物が生物栄養型病原体と半生物栄養型病原体の攻撃に抵抗するのに役立ち、壊死栄養型病原体への応答に大きく関与するサリチル酸とは対照的です . JAは、土壌塩分、傷害、紫外線への曝露などの非生物的ストレスに対する植物の応答も仲介します .

成長と発達調節

JAは、根の成長、生殖器官の発達、植物の老化など、いくつかの生理学的プロセスに影響を与えます . ジャスモン酸は、植物の成長と発達に不可欠な、フィトアレキシンやテルペノイドなどのさまざまな代謝産物の生合成にも関与しています .

非生物的ストレス応答

植物は、寒さ、干ばつ、塩分などの環境ストレスに頻繁にさらされます。JAは、これらの非生物的ストレスに対する植物の調節応答に役割を果たします。 JAは、他の植物ホルモンと共に、複雑なシグナルネットワーク内で機能し、相乗効果と拮抗効果の両方を見せます .

植物修復

ジャスモン酸は、環境から汚染物質を除去するために植物を使用する植物修復への影響について研究されています。 研究によると、JAは、このプロセスで使用される特定の植物の成長を促進することで、植物修復の効果を高める可能性があります .

果実品質の改善

生物的および非生物的ストレス、または植物へのJAの直接的な適用は、果実の品質にプラスの影響を与える可能性があることを示す研究があります。 これには、果実の栄養価とサイズの改善が含まれます .

他のホルモンとのクロストーク

JAは独立して機能するのではなく、他の植物ホルモンのネットワークと相互作用します。このクロストークは、環境ストレス応答と発達プロセスを統合するために不可欠です。 例えば、JAZ-MYCモジュールは、JAシグナル伝達経路において中心的な役割を果たし、調節転写因子と関連遺伝子を統合します .

作用機序

Target of Action

Jasmonic acid (JA) is a crucial phytohormone derived mainly from α-linolenic acid (α-LA) . It interacts with various enzymes, genes, and other growth regulators . The primary targets of JA are transcription factors such as MYB, WRKY, basic Helix-Loop-Helix (bHLH), and APETALA2/JA-responsive ethylene response factor (AP2/ERF) . These transcription factors are central components of JA signaling pathways, impacting the synthesis of bioactive compounds of therapeutic potential .

Mode of Action

JA governs various physiological processes like seed germination, root elongation, and apical hook formation, while also influencing secondary metabolite production and defense mechanisms . It modulates intricate signaling pathways, activating metabolic responses in both normal and stressed conditions . JA also acts as a chemical elicitor, promoting secondary metabolite production in vitro .

Biochemical Pathways

JA is produced by the octadecanoid pathway . The process initiates with the liberation of α-linoleic acid (α-LA) from galactolipids in the membranes of chloroplasts, aided by the phospholipase A1 (PLA1) enzyme . The JA biosynthetic enzymes include gene families, enzymatic activity, location and regulation, substrate specificity, and products . The metabolic pathways convert JA to activate or inactivate compounds .

Pharmacokinetics

The first step in JA biosynthesis takes place in the chloroplast . A sequential activity of several enzymes involved in the initial steps of JA biosynthesis including lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) leads to the production of 12-oxo-phytodienoic acid (12-OPDA) . 12-OPDA is then translocated from chloroplasts via JASSY proteins and penetrates into peroxysome via CTS channels where it is reduced to 3-oxo-2 (29 [Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC:8) .

Result of Action

Once JA is produced, it acts as a signaling molecule, triggering a cascade of events involved in plant defense responses . It is involved in various physiological and biochemical processes associated with plant growth and development as well as plant defense mechanism against wounding by pathogen and insect attacks . Recent findings suggest that JA can mediate the effect of abiotic stresses and help plants to acclimatize under unfavorable conditions .

Action Environment

JA is instrumental in the production and enhancement of secondary metabolites in numerous plant species . It plays a vital role in mediating interactions between plants and their environment, empowering them to adapt and fend off threats . JA is also involved in plant responses to abiotic stress such as soil salinity, wounding, and UV . The roles of JA in plants have been well studied in a few plants, essentially Arabidopsis thaliana, Nicotiana benthamiana, and Oryza sativa L., confirming the crucial role of this hormone in plants .

生化学分析

Biochemical Properties

Jasmonic acid plays a crucial role in stress defense and development in plants . It interacts with various enzymes, genes, and other growth regulators, modulating intricate signaling pathways and activating metabolic responses in both normal and stressed conditions . It is produced by the octadecanoid pathway, and the process initiates with the liberation of α-linoleic acid (α-LA) from galactolipids in the membranes of chloroplasts, aided by phospholipase A1 (PLA1) enzyme .

Cellular Effects

Jasmonic acid influences various types of cells and cellular processes. It controls several physiological processes like root growth, growth of reproductive organs, and plant senescence . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is also involved in plant responses to abiotic stress (such as soil salinity, wounding, and UV) .

Molecular Mechanism

Jasmonic acid exerts its effects at the molecular level through various mechanisms. It activates leaf senescence-related genes and jasmonic acid (JA) biosynthesis pathway genes . In addition, the JA content of NtNAC56 -OE plants was higher than in WT plants, and JA treatment induced NtNAC56 expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of jasmonic acid change over time. For instance, transcription of EcJAZ increased 4.2-fold by salt stress and 5.5-fold by coronatine application . This indicates that the effects of jasmonic acid can vary over time under different conditions.

Metabolic Pathways

Jasmonic acid is involved in various metabolic pathways. It is produced by the octadecanoid pathway . The process initiates with the liberation of α-linoleic acid (α-LA) from galactolipids in the membranes of chloroplasts, aided by phospholipase A1 (PLA1) enzyme .

Transport and Distribution

Jasmonic acid is transported and distributed within cells and tissues. It is transported all over the plant and in the phloem and xylem of vascular bundles .

Subcellular Localization

Jasmonic acid is expressed and functions in the nucleus . This subcellular localization plays a crucial role in its activity and function.

特性

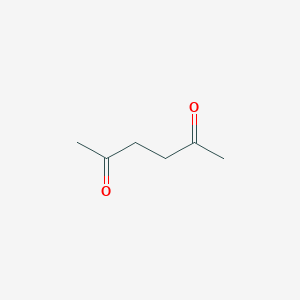

IUPAC Name |

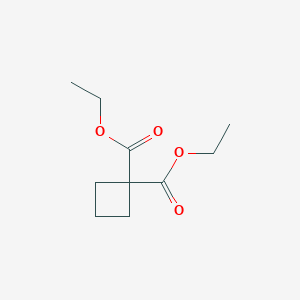

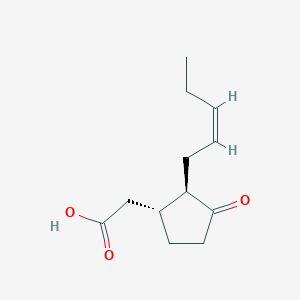

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-HWKXXFMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037665 | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Jasmonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6894-38-8, 59366-47-1 | |

| Record name | Jasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Jasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does jasmonic acid (JA) interact with its target in plants to elicit downstream effects?

A1: Jasmonic acid interacts with a receptor complex in plant cells that includes the F-box protein CORONATINE INSENSITIVE1 (COI1). [] This interaction leads to the degradation of JASMONATE ZIM-domain (JAZ) proteins, which normally repress JA-responsive genes. [, ] The degradation of JAZ proteins allows for the expression of these genes, leading to various physiological and developmental changes in the plant. []

Q2: What are some of the downstream effects of jasmonic acid signaling in plants?

A2: Jasmonic acid plays a crucial role in regulating plant growth, development, and responses to biotic and abiotic stresses. [, , , ] Some downstream effects include:

- Defense Responses: JA induces the production of defensive compounds like alkaloids, [] polyphenol oxidase, [] and plant defensins. [] It also contributes to the hypersensitive response (HR) against pathogens. []

- Growth and Development: JA influences various developmental processes, including root growth, [, ] flowering time, [] fruit ripening, [] and senescence. []

- Stress Responses: JA mediates responses to abiotic stresses like drought, [, , , , ] salinity, [, ], and cold. []

Q3: What is the molecular formula, weight, and spectroscopic data for jasmonic acid?

A3:* Molecular Formula: C12H18O3* Molecular Weight: 210.27 g/mol* Spectroscopic Data: Spectroscopic characterization of JA typically involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compound and its metabolites. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Q4: Is there information available regarding the material compatibility of jasmonic acid for various applications?

A4: The provided research focuses primarily on the biological effects of JA. Material compatibility would depend on the specific application and requires further investigation beyond the scope of these studies.

Q5: How stable is jasmonic acid under different storage conditions?

A5: The stability of JA is influenced by factors like temperature, light exposure, and pH. While specific details on stability under various conditions are not provided in these studies, it is generally recommended to store JA and its derivatives in a cool, dark, and dry environment to minimize degradation.

Q6: Does jasmonic acid exhibit any catalytic properties itself, or is it primarily involved in signaling pathways?

A6: Jasmonic acid is not known to function as a catalyst. It primarily acts as a signaling molecule, regulating gene expression and influencing various physiological processes in plants. []

Q7: Have there been any computational studies conducted to understand the interaction of JA with its receptor or to develop quantitative structure-activity relationship (QSAR) models?

A7: While the provided research doesn't delve into computational studies specifically, computational chemistry and modeling techniques can be valuable tools to explore the binding interactions of JA with its receptor, COI1, and to develop QSAR models for predicting the activity of JA analogs.

Q8: What are some potential strategies to improve the stability, solubility, or bioavailability of JA for agricultural or other applications?

A9: Formulation strategies like encapsulation, nano-formulations, or the use of adjuvants can potentially enhance the stability, solubility, and bioavailability of JA. [] Further research is needed to explore and optimize specific formulations for different applications.

Q9: The provided research primarily focuses on the fundamental biological roles of JA in plants. Information about SHE regulations, pharmacokinetics, drug delivery, and other aspects related to human health and pharmaceutical development are not discussed in these studies.

A9: You are correct. These studies primarily focus on understanding the role of JA as a plant signaling molecule and its impact on plant physiology. Applying concepts like SHE regulations, PK/PD, and drug delivery are not directly relevant to the context of these plant-based studies.

Q10: What analytical methods are commonly used to characterize and quantify JA and its metabolites in plant tissues?

A10: Commonly used techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely employed for the identification and quantification of JA and its metabolites. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), offers high sensitivity and selectivity for analyzing JA and related compounds. []

- Immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA) utilizing specific antibodies can be used for rapid and sensitive detection of JA. []

Q11: These questions address aspects more relevant to pharmaceutical development and human health, which are not the focus of the provided plant science research.

A11: You are right. The provided research primarily investigates the role of JA within the context of plant biology. Applying concepts like dissolution, drug interactions, and biocompatibility to this context would be misinterpreting the scope of these studies.

Q12: Are there specific guidelines for the recycling and waste management of JA used in research or agricultural settings?

A12: Specific guidelines would depend on local regulations and the scale of use. In research settings, JA is typically used in small quantities, and waste disposal should follow standard laboratory procedures for handling chemicals. For larger-scale agricultural applications, it is essential to consult and adhere to relevant environmental regulations.

Q13: What are some essential research tools and resources for scientists studying JA and its functions?

A13: Important resources include:

- Model Plant Systems: Model organisms like Arabidopsis thaliana and rice (Oryza sativa) are invaluable for studying JA signaling and its roles in plant biology. [, , , ]

- Genetic Tools: Mutant and transgenic plant lines with altered JA synthesis or signaling pathways are crucial for dissecting the functions of JA. [, , , , ]

Q14: What are some key historical milestones in the study of JA?

A14: * Initial Discovery: JA was first isolated from the fungus Lasiodiplodia theobromae in the 1960s.* Identification as a Plant Hormone: The role of JA as a plant growth regulator was established in the 1980s.* Elucidation of the JA Signaling Pathway: Significant progress in understanding the JA signaling pathway, including the identification of key components like COI1 and JAZ proteins, has been made in recent decades.

Q15: How does research on JA intersect with other disciplines?

A15: Jasmonic acid research involves a multidisciplinary approach, drawing upon:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。